N-(2,2-difluoroethyl)oxan-4-amine
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Overview
Description
N-(2,2-difluoroethyl)oxan-4-amine is a chemical compound with the CAS Number: 1183014-98-3 . It has a molecular weight of 165.18 . The IUPAC name for this compound is N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 165.18 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Applications
- A catalyst-free domino reaction involving N-(2,2-difluoroethyl)oxan-4-amine was utilized to synthesize furan derivatives, with applications in pest control demonstrated by compounds showing 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).
- This compound is highlighted as a component in the synthesis of chiral alpha-difluoromethyl amines, which are significant in the design of drugs and antimetabolites due to the unique properties imparted by the fluorine atoms (Li & Hu, 2005).
Biological and Chemical Applications
- The compound's utility is discussed in the context of flavin-dependent N-hydroxylating enzymes, which are critical in the production of secondary metabolites and have potential applications in medical and synthetic fields (Mügge et al., 2020).
- Its role in oxidative synthesis of amides and peptides in aqueous medium has been explored, demonstrating its potential in N-terminal α-amino group ligation of unprotected peptides (Chan et al., 2006).
- This compound is implicated in the synthesis of graphene-based catalysts used in the reduction of nitro compounds to amines, relevant in the fabrication of drugs, biologically active molecules, and various industrial products (Nasrollahzadeh et al., 2020).
Catalytic and Synthetic Utility
- The compound is involved in the reductive amination process, facilitating the synthesis of various N-methylated and N-alkylated amines, demonstrating its relevance in the production of life-science molecules (Senthamarai et al., 2018).
- It serves as a foundational component in the synthesis of biobased amines, which are critical intermediates in the chemical industry for creating polymers and materials for various applications (Froidevaux et al., 2016).
Safety and Hazards
The safety information available indicates that N-(2,2-difluoroethyl)oxan-4-amine should be handled with care. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOGYJASIFZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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